molecular formula C7H7N3 B031978 Benzyl azide CAS No. 622-79-7

Benzyl azide

Cat. No. B031978
CAS RN: 622-79-7
M. Wt: 133.15 g/mol
InChI Key: UDLLFLQFQMACJB-UHFFFAOYSA-N
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Description

Benzyl azide is a chemical compound with the empirical formula C7H7N3[]. It is used in various scientific research applications. For instance, it has been utilized in the synthesis of prumycin and related compounds[].
In another study, a manganese-catalyzed oxidative azidation methodology of C (sp3)-H bonds was demonstrated using nucleophilic NaN3, which involved the selective installation of azide groups into C (sp3)-H bonds[]. This is a priority research topic in organic synthesis, particularly in pharmaceutical discovery and late-stage diversification[].
Moreover, benzyl azide has been involved in the study of the reaction kinetics and thermodynamics of the “click reaction” between benzyl azide and different alkynes[].

Synthetic Analysis

Reaction Equation:
Benzyl azide can be synthesized through azidonation reactions. One common method involves the transfer of azide ions to alcohols. For example, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) can react with benzyl alcohol to form benzyl azide[].
Reaction equation:
Benzyl  alcohol+ADMP→Benzyl  azide
Reaction Conditions:
The reaction typically occurs under mild conditions, and the organic azides are easily isolated because the byproducts are highly soluble in water.
Reaction Steps:
Dissolve benzyl bromide in DMSO.
Add sodium azide as a solid and stir overnight at ambient temperature.
Add water (exothermic) and extract the product into diethyl ether[].
Reaction Mechanism:
The mechanism involves the nucleophilic substitution of the benzyl bromide by azide ions. The azide ion attacks the electrophilic carbon of the benzyl bromide, leading to the formation of benzyl azide.

Molecular Structure

Atomic Arrangement:
Benzyl azide (C₇H₇N₃) consists of carbon(C), hydrogen (H), and nitrogen (N) atoms.
The arrangement of atoms forms a linear chain with alternating single and double bonds[].
Bonding Types:
Carbon-carbon (C-C) single bonds connect the benzene ring to the azide group.
Carbon-nitrogen (C-N) single bonds link the azide group to the benzene ring[].
Geometry:
The benzene ring is planar due to its six-membered cyclic structure.
The azide group (N₃) is linear, forming a straight line[].
Electron Cloud Distribution:
The benzene ring exhibits π-electron delocalization, creating a stable aromatic system.
The nitrogen atoms in the azide group have lone pairs, contributing to the overall electron cloud distribution[].
Stereochemistry:
Benzyl azide does not exhibit stereoisomerism because it lacks chiral centers or double bonds with restricted rotation.
Resonance Structures:
The azide group can resonate between its three nitrogen atoms, resulting in different resonance structures.
These resonance forms contribute to the overall stability of benzyl azide[].

Mechanism of Action

Target of Action:
Benzyl azide primarily interacts with nucleophilic centers in biological molecules.
Common targets include proteins, enzymes, and nucleic acids[].
Mode of Action:
Nucleophilic substitution: Benzyl azide undergoes nucleophilic substitution reactions with various functional groups.
For example, it can react with alcohols, thiols, and amines to form corresponding azides.
The reaction mechanism involves the attack of the azide group on the electrophilic carbon of the substrate, leading to bond formation.
Result of Action:
Biological effects: Benzyl azide can modify biomolecules, affecting their function.
In drug discovery, it may be used to create bioconjugates or probe protein interactions.
In chemical synthesis, it enables the introduction of azide groups for further functionalization[].
Action Environment:
Benzyl azide’s reactivity is influenced by temperature, solvent, and pH.
Solubility: Organic azides are easily isolated due to their high solubility in water[].

Physical Properties

State:
Benzyl azide (C₇H₇N₃) exists as a liquid at standard temperature and pressure (STP).
Color and Appearance:It is a colorless liquid.The appearance is typically transparent[].
Density:
The density of benzyl azide is approximately 1.0655 g/mL at 25°C[].
Solubility:
Benzyl azide is soluble in organic solvents such as dichloromethane, diethyl ether, and acetone.
Its solubility in water is limited due to the hydrophobic benzyl group[][].

Chemical Properties

Chemical Reaction Types:
Benzyl azide participates in various chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles (e.g., alcohols, amines) to form azides.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Used in click chemistry for triazole synthesis[].
Reactivity:
Heat-sensitive explosive: Benzyl azide is sensitive to heat and can undergo explosive decomposition.
Reaction with bis(trifluoromethyl)nitroxide: Explosive reaction occurs[].
Stable under ambient conditions, but care is needed during handling.
Redox Property:
Benzyl azide does not exhibit strong oxidizing or reducing properties.
Acidity and Alkalinity:
It is neutral under standard conditions.
The azide group is weakly basic due to the lone pair on nitrogen[].
Stability:
Stable when stored properly (away from heat and light).
Decomposition: It can decompose explosively upon heating or shock[].
Toxicity:
Benzyl azide is toxic and should be handled with care.
It emits toxic fumes of NOx upon decomposition[].

Biochemical Properties

Cellular Effects: It’s important to note that benzyl azide is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions[]. The effects of benzyl azide on cells would likely depend on the specific context of its use, such as the type of cells and the conditions under which the reactions are carried out.
Molecular Mechanism: Benzyl azide participates in reactions such as the copper (I)-catalyzed azide-alkyne cycloaddition5. This reaction is a type of 1,3-dipolar cycloaddition in which an azide and a terminal or internal alkyne come together to form a triazole5. Benzyl azide can also undergo a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time[].
Time Effect: The effect of benzyl azide can change over time depending on the specific reaction conditions. For instance, in the case of the copper (I)-catalyzed azide-alkyne cycloaddition, the reaction rate can be influenced by factors such as temperature, solvent, and the presence of a catalyst[]. In another example, the intramolecular rearrangement of protonated benzyl azides was shown to follow the Curtin-Hammett scenario, where the energy gap required for conformer interconversion was substantially lower than the activation barrier of either transition state[].

Scientific Research Applications

Metabolic Labeling of DNA

Application: Benzyl azide derivatives, such as 5-(azidomethyl)-2′-deoxyuridine (AmdU), are used for metabolic incorporation into cellular DNA, enabling sensitive detection of DNA replication through click chemistry  reactions["].
Methodology: The stability of AmdU in solution was compared to other azido nucleosides, and its ability to label cellular DNA was assessed by adding fluorescent alkyne  derivatives["].
Key Findings: AmdU was found to be stable in solution and provided robust labeling of cellular DNA, highlighting the importance of azide group stability in bioorthogonal chemical reporter  strategies["].

Synthesis of Asymmetric Multifunctional Phosphorus Ligands

Application: Benzyl azide is used in the selective azide mono-oxidation of bis(phosphines) to create asymmetric multifunctional phosphorus ligands, which are important in coordination  chemistry["].
Methodology: The Staudinger reaction process was employed for the azide oxidation, and the resulting ligands were structurally characterized using  crystallography["].
Key Findings: The study provided structural characterization of the ligands and demonstrated that the iminophosphoranophosphines formed are good complexing agents for Rh(I)  complexes["].

Synthetic Utility as a Scavenger

Application: An ionic liquid functionalized with benzyl azide was synthesized to scavenge excess alkynes in organic  synthesis["].
Methodology: The scavenging efficiency of the ionic liquid-supported benzyl azide was evaluated in the synthesis of 2,4-disubstituted quinoline via the Povarov  reaction["].
Key Findings: The benzyl azide-functionalized ionic liquid showed excellent efficiency in alkyne scavenging and offered advantages such as ease of monitoring and purification without column  chromatography["].

Study by UV Photoelectron Spectroscopy and Mass Spectrometry

Application: Benzyl azide and its derivatives were characterized to understand their electronic properties and fragmentation  mechanisms["].
Methodology: Mass spectrometry and ultraviolet photoelectron spectroscopy were used to study the fragmentation mechanisms and electronic properties of benzyl azide and methylbenzyl  azides["].
Key Findings: The study differentiated isomers of methylbenzyl azides and provided insights into the nature of ions resulting from molecular ion  fragmentation["].

Regioselective Trapping of Polyyne Frameworks

Application: Benzyl azide reacts with terminal di-, tri-, and tetraynes to form triazoles, which are useful in various chemical  syntheses["].
Methodology: The reaction was catalyzed by CuSO4·5H2O and the regioselectivity was determined by X-ray crystallographic  analysis["].
Key Findings: The reaction proceeded regioselectively to give alkynyl, butadiynyl, and hexatriynyl triazoles without evidence of multiple azide  additions["].

Functionalization and Thermal Decomposition of Azides:

Application: Benzylic azides were prepared and their thermal decomposition was studied to understand the selectivity of rearrangement  products["].
Methodology: Benzylic azides were synthesized from o-acyl-benzoic acids and related compounds, and their thermal decomposition was  analyzed["].
Key Findings: The selectivity of rearrangement depended on the migratory aptitude of substituents and stereoelectronic  factors["].

Intramolecular Reactions with Ketones:

Application: Benzylic azides were used to investigate the competition between Schmidt and Mannich reaction pathways in the presence of  ketones["].
Methodology: Lewis acid-promoted reactions of benzylic azides with ketones were performed, and the dependence of products on ketone ring size and tether length was  studied["].
Key Findings: Bicyclic lactams from the Schmidt reaction were obtained with a four-carbon linker, while Mannich products predominated for longer  tethers["].

Visible Light Sensitization and Cascade Cyclization:

Application: Benzoyl azides were sensitized with visible light to afford oxindoles and spirooxindoles via cascade cyclization, which are important in medicinal  chemistry["].
Methodology: The reaction of benzoyl azides with N-phenylmethacrylamides was studied under visible light to explore the cyclization  pathway["].
Key Findings: The study suggested a non-nitrene pathway for the reaction, with triplet benzoyl azides acting as the reactive  intermediate["].
Benzyl azide and its derivatives have diverse applications in chemical synthesis, ranging from DNA labeling to the creation of complex ligands and the formation of valuable heterocyclic compounds. The methodologies employed include click chemistry, crystallography, mass spectrometry, photoelectron spectroscopy, and visible light sensitization, demonstrating the versatility of benzyl azide in various chemical transformations. The key findings from these studies contribute to the understanding of reaction mechanisms, stability of azide groups, and the development of new synthetic methods.

Product Comparison

Benzyl azide  and Azidotrimethylsilane: Similarities and Differences of Organic Compounds

Similarities

Chemical Group: Both Benzyl azide and Azidotrimethylsilane belong to the azides group of compounds, which contain the -N3 azide functional group[][].
Physical State: Both compounds are in liquid form[][].
Storage Temperature: Both compounds are typically stored at temperatures between 2-8°C[][].
Reactivity: Both compounds are sensitive to moisture[][].
Applications: Both Benzyl azide and Azidotrimethylsilane are used in organic synthesis[][]. Benzyl azide is used in the synthesis of 1,2,3-triazole derivatives[], while Azidotrimethylsilane is used as a versatile azidonation reagent for amines, amides, aldehydes, and ketones[].

Differences

Structure: Benzyl azide has a benzene ring attached to the azide group, while Azidotrimethylsilane has a silicon atom attached to three methyl groups and an azide group[][].
Molecular Weight: The molecular weight of Benzyl azide is approximately 135.13 g/mol, while that of Azidotrimethylsilane is approximately 115.22 g/mol[][].
Synthesis: Benzyl azide is typically synthesized from benzyl halides or tosylates with alkali azides[], while Azidotrimethylsilane is often used as an azide source in the presence of copper(II) triflate[].
Reactivity: Benzyl azide can undergo 1,5-selective click reactions with alkynes to synthesize 1,5-substituted 1,2,3-triazoles[]. On the other hand, Azidotrimethylsilane is used as an azide source in the synthesis of organic azides from secondary benzylic alcohols[].

Common Problem

Some frequently asked questions about Benzyl azide

What are the electronic properties of Benzyl azide and its derivatives?
Studies suggest that benzyl azide and its derivaBtives exhibit a range of electronic properties including multielectron redox behavior, luminescence, high resistivity in non-ionic complexes, multiple ionization energies, pi-pi* transitions, and participate in chemical reactions that form various triazole derivatives[].
What are the potential applications of Benzyl azide in organic electronics and catalysis?
Studies suggest that benzyl azide and its derivatives have potential applications in organic electronics and catalysis through various synthesis methods involving metal-catalyzed reactions and metal-free conditions[].

Future Directions

Future research directions for benzyl azide are likely to expand in several key areas, given its unique chemical properties and potential applications:
Synthesis of Complex Organic Molecules: Benzyl azides can be promising precursors for the synthesis of fused 1,2,3-triazole and isoindoline derivatives, as demonstrated by Xie et al. (2017). This opens up opportunities for developing new synthetic pathways and complex organic structures (Xie et al., 2017).
Catalysis and Bond Formation: The development of catalysts that promote efficient C-N bond formation using benzyl azide, as explored by Chen and Huestis (2015), could be a significant area of research. This could lead to more efficient and selective chemical synthesis processes (Chen &  Huestis, 2015).
Biochemical Labeling and Imaging: The stability and reactivity of benzyl azide derivatives like 5α-methyl-2′-deoxyuridine (AmdU) in labeling cellular DNA suggest future developments in biochemical labeling and imaging techniques (Neef &  Luedtke, 2014).
Antibacterial and Antifungal Applications: Benzyl-protected penicillin-triazole conjugates (PNTCs) have shown in vitro antibacterial and antifungal properties. Research in this area could lead to new therapeutic agents, especially with compound 7i showing promise for future clinical studies (Sahu, Sahu, &  Agrawal, 2019).
"Click" Chemistry and Molecular Synthesis: The use of benzyl azide in "click" chemistry, particularly in cycloadditions to produce 1,2,3-triazoles, indicates potential for expanding synthetic methodologies and designing novel molecules (Gauthier et al., 2009).
Theoretical and Computational Studies: Research involving theoretical and computational studies of benzyl azide, as conducted by Santos et al. (2006), can enhance understanding of its molecular properties, which is crucial for designing targeted reactions and applications (Santos et al., 2006).
Future research on benzyl azide is likely to focus on developing new synthetic routes for complex organic molecules, enhancing catalytic processes for bond formation, expanding its use in biochemical labeling and imaging, exploring antibacterial and antifungal applications, and conducting theoretical studies to understand its molecular properties.

properties

IUPAC Name

azidomethylbenzene
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InChI

InChI=1S/C7H7N3/c8-10-9-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UDLLFLQFQMACJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
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DSSTOX Substance ID

DTXSID90211244
Record name Benzyl azide
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Molecular Weight

133.15 g/mol
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Product Name

Benzyl azide

CAS RN

622-79-7
Record name Benzyl azide
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Synthesis routes and methods I

Procedure details

A mixture of sodium azide (76 g, 1.169 mol), dimethylsulfoxide (800 ml) and benzyl bromide (100 g, 0.584 mol) is stirred at room temperature for 5 hours. The reaction mixture is then slowly poured into ice water and extracted with ether (3×400 ml). The combined organic extracts are washed with water (500 ml), brine (500 ml) and dried over sodium sulfate. Removal of the volatiles in vacuo affords pure title compound (77 g, 99%) as a colorless oil.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

The reaction of this crude benzyl bromide (6.56 g) and sodium azide (1.92 g) in ethanol (90 ml) as in Example 33 gave 5.48 g of crude benzyl azide. Chromatography on silica gel yielded 3.29 g of pure 3-(trichlorovinyl)benzyl azide.
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2.07 ml of benzyl alcohol (20 mmole), 2.99 g of DMAP (1.2 eq) and 1.86 ml of MeSOCl2 (1.2 eq) were sequentially added to 25 ml of DMF. After stirring the mixture for 6 hours, 3.96 g of NaN3 (3 eq) was added thereto, and the mixture was stirred for 12 hours. The reaction mixture was treated with a mixture of diethyl ether and water, the ether extract was dried under MgSO4, ether was removed under a reduced pressure, and the resulting residue was subjected to column chromatography (silica gel 60, 230˜400 meshes, Merck) to obtain the title compound as a pale yellow liquid. The chromatography was conducted using a mixture of hexane and CH2Cl2 as an eluting solution whose mix ratio was gradually varied from 2:1 to 1:1 (v/v).
Quantity
2.07 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
2.99 g
Type
catalyst
Reaction Step One
Name
Quantity
3.96 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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